molecular formula C21H34P2 B14420701 Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- CAS No. 82763-84-6

Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-

Cat. No.: B14420701
CAS No.: 82763-84-6
M. Wt: 348.4 g/mol
InChI Key: BWAHWXJHPZMPMX-UHFFFAOYSA-N
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Description

Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- is an organophosphorus compound with the molecular formula C21H34P2. It is a tertiary phosphine, characterized by the presence of two cyclohexyl groups and a phenyl group attached to a phosphorus atom. This compound is known for its applications in various chemical reactions, particularly as a ligand in transition metal catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions, where the phosphorus atom acts as a nucleophile.

    Coordination: The compound can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides and various phosphine-metal complexes, which are useful in catalysis and other applications.

Scientific Research Applications

Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates and promoting bond formation.

Comparison with Similar Compounds

Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- can be compared with other similar compounds such as:

The uniqueness of phosphine, dicyclohexyl[3-(phenylphosphino)propyl]- lies in its specific structure, which provides distinct steric and electronic properties, making it suitable for specific catalytic applications.

Properties

82763-84-6

Molecular Formula

C21H34P2

Molecular Weight

348.4 g/mol

IUPAC Name

dicyclohexyl(3-phenylphosphanylpropyl)phosphane

InChI

InChI=1S/C21H34P2/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,11-12,20-22H,2-3,6-10,13-18H2

InChI Key

BWAHWXJHPZMPMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(CCCPC2=CC=CC=C2)C3CCCCC3

Origin of Product

United States

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